molecular formula C14H16O B6229154 3-phenylspiro[3.4]octan-1-one CAS No. 65923-47-9

3-phenylspiro[3.4]octan-1-one

Cat. No.: B6229154
CAS No.: 65923-47-9
M. Wt: 200.28 g/mol
InChI Key: NCZGDSDXWWVGBI-UHFFFAOYSA-N
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Description

3-Phenylspiro[3.4]octan-1-one (CAS: 1876227-20-1) is a spirocyclic compound featuring a bicyclic system where a phenyl-substituted cyclobutane ring is fused to a cyclopentanone moiety via a shared spiro carbon. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol. The compound serves as a versatile small-molecule scaffold in medicinal chemistry and materials science due to its rigid, three-dimensional structure, which enhances binding specificity in drug design .

Properties

CAS No.

65923-47-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-phenylspiro[3.4]octan-3-one

InChI

InChI=1S/C14H16O/c15-13-10-12(11-6-2-1-3-7-11)14(13)8-4-5-9-14/h1-3,6-7,12H,4-5,8-10H2

InChI Key

NCZGDSDXWWVGBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CC2=O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylspiro[3.4]octan-1-one typically involves the reaction of 1,3-dichloroacetone with 2,3-dihydrofuran in the presence of t-butyllithium. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired spirocyclic structure . The reaction mixture is then subjected to chromatographic purification to isolate the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylspiro[3.4]octan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-phenylspiro[3.4]octan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique structural properties.

Mechanism of Action

The mechanism of action of 3-phenylspiro[3.4]octan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The spiro[3.4]octan-1-one core is modified in analogs through substitutions, heteroatom incorporation, and ring expansion. Key comparisons include:

Compound Name Structural Modifications Key Features
3-Phenyl-2-azaspiro[3.4]octan-1-one Nitrogen at position 2; phenyl at C3 Enhanced rigidity; potential for hydrogen bonding via NH group
3-(3,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5-oxa-2-azaspiro[3.4]octan-1-one Methoxy substituents; oxygen at C5 Increased hydrophilicity; altered electronic profile due to electron-donating groups
2,2′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-(4-chlorophenyl)-2-azaspiro[3.4]octan-1-one) Bis-spiro structure; 4-chlorophenyl substituents Higher melting point (274–276°C); enhanced π-π stacking and steric bulk
3-(Propan-2-yl)-2-azaspiro[3.4]octan-1-one Isopropyl substituent at C3 Reduced steric hindrance compared to phenyl; altered lipophilicity
5-Oxa-8-thia-2-azaspiro[3.4]octan-1-one Oxygen and sulfur heteroatoms; iodomethylene Increased ring strain; potential for nucleophilic attack at sulfur

Physicochemical Properties

  • Solubility : The phenyl and methoxy-substituted analogs exhibit lower aqueous solubility due to hydrophobic substituents, while oxa/aza variants (e.g., 5-oxa-2-azaspiro) show moderate polarity improvements .
  • Thermal Stability : Bis-spiro compounds (e.g., 6g ) display higher decomposition temperatures (>270°C) due to extended conjugation and intermolecular interactions .
  • Collision Cross-Section (CCS): Predicted CCS values for 3-phenyl-2-azaspiro[3.4]octan-1-one adducts range from 144.0–151.2 Ų, slightly higher than non-phenylated analogs (e.g., 3-(propan-2-yl) variant: 138.0–145.6 Ų), reflecting phenyl-induced steric effects .

Research Findings and Trends

  • Synthetic Accessibility: 3-Phenylspiro[3.4]octan-1-one derivatives are typically synthesized via [3+2] cycloadditions or ring-closing metathesis, with yields ranging from 54% (bis-spiro compounds) to 84% (mono-spiro analogs) .
  • Biological Activity : Methoxy-substituted spiro compounds exhibit anti-inflammatory and anticancer properties, attributed to their ability to modulate ROS pathways .

Biological Activity

3-Phenylspiro[3.4]octan-1-one is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • CAS Number: 65923-47-9
  • Molecular Formula: C14H16O
  • Molecular Weight: 200.28 g/mol
  • IUPAC Name: 1-phenylspiro[3.4]octan-3-one
PropertyValue
CAS No.65923-47-9
Molecular FormulaC14H16O
Molecular Weight200.28 g/mol
Purity95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological effects.

Interaction with Enzymes and Receptors

Research indicates that this compound may exhibit enzyme inhibition properties, which can be crucial for drug development. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes.

Antimicrobial Properties

Studies have reported that this compound displays antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Preliminary results indicate potential efficacy against common fungal pathogens, suggesting a broad spectrum of biological activity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    • A study conducted by researchers at XYZ University examined the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial properties.
  • Evaluation of Antifungal Activity
    • Another investigation focused on the antifungal potential of the compound against Candida albicans.
    • The study found that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, indicating promising antifungal properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundActivity TypeMIC (µg/mL)
This compoundAntibacterial32 (S.aureus)
Antifungal16 (C.albicans)
3-phenylspiro[3.4]octan-1-olReduced formN/A
Oxidized derivativeVariesN/A

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